8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide
CAS No.:
Cat. No.: VC15980513
Molecular Formula: C7H12FNO2S
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12FNO2S |
|---|---|
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 8-(fluoromethyl)-5λ6-thia-2-azaspiro[3.4]octane 5,5-dioxide |
| Standard InChI | InChI=1S/C7H12FNO2S/c8-3-6-1-2-12(10,11)7(6)4-9-5-7/h6,9H,1-5H2 |
| Standard InChI Key | JUNQYQYRTYSPFW-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)C2(C1CF)CNC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spiro[3.4]octane core, where two rings—a cyclopentane and a four-membered heterocycle—share a single atom (Figure 1). The 5-thia-2-azaspiro system incorporates a sulfur atom in the sulfone oxidation state (5,5-dioxide) and a secondary amine at the 2-position. The fluoromethyl group at the 8-position introduces electronegativity and steric bulk, influencing both solubility and reactivity .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂FNO₂S |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 8-(fluoromethyl)-5λ⁶-thia-2-azaspiro[3.4]octane 5,5-dioxide |
| Canonical SMILES | C1CS(=O)(=O)C2(C1CF)CNC2 |
| InChI Key | JUNQYQYRTYSPFW-UHFFFAOYSA-N |
| PubChem CID | 71306167 |
The sulfone group (SO₂) enhances polarity, while the fluoromethyl group (-CH₂F) modulates lipophilicity, as evidenced by a calculated partition coefficient (ClogP) of approximately 1.2. These features make the compound amenable to both aqueous and organic media, a balance critical for drug-like properties.
Synthesis and Purification
Synthetic Routes
The synthesis of 8-(fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide typically involves annulation strategies to construct the spirocyclic core. A representative method proceeds as follows:
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Cyclopentane Precursor Functionalization: A cyclopentane derivative bearing a thiol group undergoes oxidation to the sulfone.
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Four-Membered Ring Formation: A [2+2] cycloaddition or nucleophilic substitution installs the azetidine ring, incorporating the fluoromethyl group via alkylation.
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Oxidation: Final oxidation with hydrogen peroxide or ozonolysis ensures complete conversion to the sulfone.
This route emphasizes atom economy and avoids laborious chromatographic steps, favoring crystallization for purification.
Challenges and Optimizations
Key challenges include controlling diastereoselectivity during spirocycle formation and minimizing side reactions at the fluoromethyl group. Recent advances in flow chemistry have improved yields (reported up to 68%) by enhancing temperature control and reaction homogeneity .
Related Compounds and Derivatives
Hydrochloride Salt
The hydrochloride salt (CAS 2177266-30-5, C₇H₁₃ClFNO₂S) offers improved solubility in polar solvents, facilitating formulation for intravenous administration. Its molecular weight (229.70 g/mol) and ionic character make it suitable for salt metathesis reactions.
Structural Analogs
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2-Tert-butyl 8-methyl 5-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate 5,5-dioxide (PubChem CID 91989911): This esterified derivative serves as a synthetic intermediate, enabling further functionalization at the carboxylate groups .
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Spirocyclic Inhibitors with Chloro/Fluoro Substituents: Modifications at the S2 pocket (e.g., 3-chloro, 4-fluoro) enhance protease binding affinity by 10-fold, as demonstrated in antiviral screens .
Applications in Drug Discovery
Antiviral Therapeutics
The spirocyclic scaffold’s rigidity and ability to occupy diverse enzyme subsites make it a candidate for broad-spectrum antiviral agents. Computational docking studies suggest potential activity against picornaviruses and coronaviruses, though experimental validation is pending .
Agrochemistry
Spiro compounds are employed in herbicide and pesticide development due to their stability and mode of action. The fluoromethyl group in this compound could mitigate resistance mechanisms in target organisms.
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